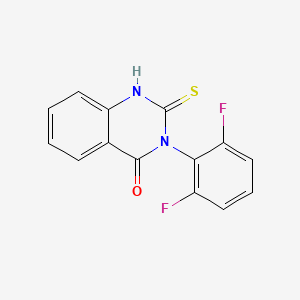

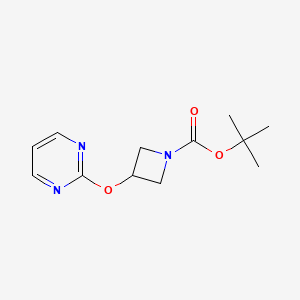

3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of 2,6-difluorophenyl . Fluorinated compounds are often used in medicinal chemistry due to their unique properties .

Synthesis Analysis

While specific synthesis information for this compound is not available, a related compound, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was synthesized and characterized using various techniques .Molecular Structure Analysis

The molecular structure of a similar compound, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was determined using techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction, and Hirshfeld surface analysis .作用機序

Target of Action

The primary target of 3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is the High affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A . This enzyme plays a crucial role in cellular processes by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).

Biochemical Pathways

The compound’s action on the High affinity cAMP-specific 3’,5’-cyclic phosphodiesterase 7A could affect various biochemical pathways that are regulated by cAMP. These pathways could include those involved in cell proliferation, differentiation, and apoptosis . .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific biochemical pathways it affects. Given its target, the compound could potentially alter cellular functions regulated by cAMP, leading to changes in cell behavior . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its target . .

実験室実験の利点と制限

3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is stable in a variety of conditions. Additionally, this compound is a small molecule, making it easy to handle and store. However, this compound is a highly reactive compound, and it can be difficult to handle in certain conditions. Additionally, this compound is a toxic compound, and it should be handled with care in the laboratory.

将来の方向性

3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has a wide range of potential applications in scientific research. It could be used to synthesize a variety of pharmaceuticals, including antifungal agents, antiviral agents, and anti-inflammatory agents. It could also be used in the development of novel materials, such as polymers and surfactants. Additionally, this compound could be used to study the biochemical and physiological effects of small molecules, as well as to explore the potential of new drugs. Finally, this compound could be used to explore the potential of new catalysts and ligands for a variety of applications.

合成法

3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can be synthesized through a variety of methods, including the use of a range of reagents. The most commonly used method involves the reaction of 2,6-difluorophenyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (this compound) with an appropriate base. This reaction produces a difluorophenyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one (this compound) derivative which can be further reacted with a variety of reagents.

科学的研究の応用

3-(2,6-difluorophenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a drug in medicinal chemistry. It has also been used in the synthesis of various pharmaceuticals, including antifungal agents, antiviral agents, and anti-inflammatory agents. This compound has also been used in the synthesis of a variety of other compounds, including dyes, polymers and surfactants.

特性

IUPAC Name |

3-(2,6-difluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N2OS/c15-9-5-3-6-10(16)12(9)18-13(19)8-4-1-2-7-11(8)17-14(18)20/h1-7H,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTJFPPIDPMDLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B6527499.png)

![ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B6527519.png)

![1-(2-methoxyphenyl)-5-oxo-N-[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6527523.png)

![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6527531.png)

![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6527544.png)

![3-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6527572.png)

![6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6527579.png)

![N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide hydrochloride](/img/structure/B6527584.png)

![1,3-dimethyl-7-(2-methylphenyl)-5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6527589.png)